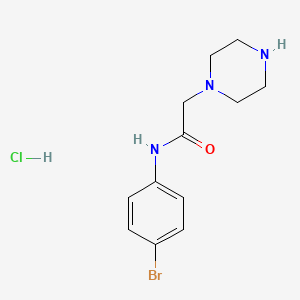

N-(4-bromophenyl)-2-(piperazin-1-yl)acetamide hydrochloride

Description

N-(4-bromophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group and a piperazine ring, making it a versatile molecule for various applications.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-piperazin-1-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN3O.ClH/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16;/h1-4,14H,5-9H2,(H,15,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNDZNXEZWNOGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(piperazin-1-yl)acetamide hydrochloride typically involves the reaction of 4-bromophenylamine with piperazine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives.

Conditions and Reagents

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 80–85°C, 8–12 hrs | 2-(piperazin-1-yl)acetic acid | |

| Alkaline Hydrolysis | 2M NaOH, reflux, 6 hrs | 4-bromoaniline + glycolic acid |

Key Findings

-

Acid hydrolysis proceeds via protonation of the amide carbonyl, enhancing electrophilicity for nucleophilic water attack .

-

Alkaline hydrolysis generates 4-bromoaniline as a recoverable byproduct, with potential for recycling .

Nucleophilic Aromatic Substitution

The electron-deficient 4-bromophenyl group participates in cross-coupling reactions.

Examples

| Reaction | Reagents/Catalysts | Products | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aryl amine-functionalized analogs |

Mechanistic Notes

-

Bromine substitution occurs regioselectively at the para position due to steric and electronic effects.

-

Piperazine’s electron-donating nature slightly activates the aryl ring, enabling milder reaction conditions compared to unsubstituted bromobenzenes .

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation, acylation, and cyclization reactions.

Reaction Pathways

Key Observations

-

Alkylation occurs preferentially at the less sterically hindered piperazine nitrogen .

-

Acylation requires anhydrous conditions to avoid competing hydrolysis of the acetamide group .

Salt Metathesis and pH-Dependent Behavior

The hydrochloride counterion can be exchanged via salt metathesis, altering solubility and crystallinity.

Ion Exchange Examples

| Reagent | Conditions | Counterion Product | Solubility Change | Source |

|---|---|---|---|---|

| NaHCO₃ (aq) | RT, 2 hrs | Free base | Reduced aqueous solubility | |

| H₂SO₄ (conc.) | 0°C, 30 min | Sulfate | Enhanced thermal stability |

Applications

-

Free base forms are advantageous for organic solvent-based reactions .

-

Sulfate salts exhibit improved crystallinity for X-ray diffraction studies .

Oxidation and Reduction Reactions

The acetamide chain and piperazine ring participate in redox transformations.

Notable Reactions

| Reaction | Reagents | Products | Source |

|---|---|---|---|

| Oxidation (amide) | KMnO₄, H₂SO₄, Δ | Nitrile + CO₂ | |

| Reduction (piperazine) | H₂, Pd/C, EtOH | Saturated hexahydropyrazine |

Mechanistic Insights

-

Strong oxidative conditions cleave the acetamide group to release CO₂ and form a nitrile.

-

Catalytic hydrogenation saturates the piperazine ring, modulating basicity and conformational flexibility .

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

Scientific Research Applications

Chemistry

N-(4-bromophenyl)-2-(piperazin-1-yl)acetamide hydrochloride serves as a crucial building block in the synthesis of more complex molecules. Its bromine atom enhances reactivity, making it suitable for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions .

Biological Applications

The compound has been investigated for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, influencing receptor activity and enzyme modulation. Notably, it has shown promise in:

- Antimicrobial Activity : Demonstrated effectiveness against pathogens such as Cryptosporidium, indicating potential use in treating gastrointestinal infections .

- Anticancer Potential : Structure-activity relationship (SAR) studies suggest that modifications to the aryl group can enhance cytotoxic effects against cancer cell lines, particularly colon carcinoma .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic effects. Research indicates that derivatives of this compound exhibit anticonvulsant activity and may serve as intermediates in synthesizing pharmaceutical agents targeting neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticonvulsant Activity : A study evaluated various derivatives for their efficacy against seizures in animal models, showing significant activity linked to specific structural features .

- SAR Studies : Research indicates that electron-withdrawing groups on the aryl tail enhance anticancer activity, demonstrating the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(piperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride

- N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride

- N-(4-methylphenyl)-2-(piperazin-1-yl)acetamide hydrochloride

Uniqueness

N-(4-bromophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties. This makes it particularly useful in specific reactions and applications where bromine’s reactivity is advantageous.

Biological Activity

N-(4-bromophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, applications, and structure-activity relationships (SAR) based on diverse research findings.

This compound is characterized by its piperazine moiety linked to an acetamide group and a brominated phenyl ring. This structure allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This compound has been investigated for its potential as a ligand in receptor binding studies, which is crucial for understanding its therapeutic applications .

Target Binding

Research indicates that the compound may interact with various molecular targets, including:

- Receptors : Potential binding to neurotransmitter receptors.

- Enzymes : Inhibition or modulation of enzyme activities involved in critical metabolic pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, including protozoa and bacteria. For instance, it has been evaluated for its efficacy against Cryptosporidium, a significant pathogen causing gastrointestinal infections .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. SAR studies have indicated that modifications in the aryl tail group can enhance potency against cancer cell lines. For example, certain derivatives exhibited significant cytotoxic effects against colon carcinoma cells . The presence of electron-withdrawing groups in the structure was found to be beneficial for enhancing anticancer activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Structure-Activity Relationships (SAR)

SAR studies have been instrumental in elucidating how structural modifications influence the biological activity of this compound:

- Aryl Group Modifications : Electron-withdrawing groups enhance potency.

- Piperazine Linkage : The optimal piperazine-acetamide linkage is crucial for maintaining biological activity.

- Substituent Effects : The presence of halogens or other functional groups can significantly alter the compound's interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.